Cas no 1956335-74-2 (1-(1H-Indazol-4-yl)ethanamine hydrochloride)

1-(1H-Indazol-4-yl)ethanamine hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It exhibits high purity and stability, offering reliable performance in various chemical reactions. The hydrochloride salt form ensures efficient dissolution and compatibility with diverse reaction conditions. Its unique structure provides versatility in chemical synthesis, making it a valuable intermediate for the development of novel drug candidates.
1-(1H-Indazol-4-yl)ethanamine hydrochloride structure
1956335-74-2 structure
Product Name:1-(1H-Indazol-4-yl)ethanamine hydrochloride
CAS No:1956335-74-2
MF:C9H12ClN3
MW:197.664680480957
CID:5086950
PubChem ID:86346364
Update Time:2025-06-20

1-(1H-Indazol-4-yl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-Indazol-4-yl)ethanamine hydrochloride
    • 1-(1H-indazol-4-yl)ethanamine;hydrochloride
    • 1956335-74-2
    • CS-0529790
    • 1-(1H-Indazol-4-yl)ethanaminehydrochloride
    • F72997
    • 1-(1H-indazol-4-yl)ethan-1-amine hydrochloride
    • MFCD28134579
    • 1-(1H-Indazol-4-yl)ethanamine HCl
    • Inchi: 1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H
    • InChI Key: SBDAWZDJNQOSPR-UHFFFAOYSA-N
    • SMILES: Cl.N1C2C=CC=C(C=2C=N1)C(C)N

Computed Properties

  • Exact Mass: 197.0719751g/mol
  • Monoisotopic Mass: 197.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7

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Additional information on 1-(1H-Indazol-4-yl)ethanamine hydrochloride

Introduction to 1-(1H-Indazol-4-yl)ethanamine hydrochloride (CAS No. 1956335-74-2)

1-(1H-Indazol-4-yl)ethanamine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1956335-74-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole derivatives, a class of heterocyclic organic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug development.

The molecular structure of 1-(1H-Indazol-4-yl)ethanamine hydrochloride consists of an indazole core substituted with an ethanamine group at the 1-position, further salted with hydrochloric acid. Indazole derivatives are known for their involvement in various pharmacological mechanisms, including modulation of enzyme activity, receptor binding, and signal transduction pathways. The presence of the amine group in this compound suggests potential interactions with biological targets such as kinases, transcription factors, and other proteins involved in cellular processes.

Recent advancements in medicinal chemistry have highlighted the importance of indazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications at the indazole core can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The ethanamine moiety in 1-(1H-Indazol-4-yl)ethanamine hydrochloride may contribute to its ability to interact with biological targets, potentially leading to applications in treating conditions such as cancer, inflammation, and neurological disorders.

In the context of oncology research, indazole derivatives have shown promise as inhibitors of tyrosine kinases and other enzymes implicated in tumor growth and progression. The structural features of 1-(1H-Indazol-4-yl)ethanamine hydrochloride make it a compelling scaffold for designing molecules that can selectively target aberrant signaling pathways in cancer cells. Preclinical studies have begun to explore its potential as an anti-proliferative agent, with initial results suggesting efficacy in inhibiting the growth of certain cancer cell lines.

Beyond oncology, 1-(1H-Indazol-4-yl)ethanamine hydrochloride has been investigated for its potential role in managing inflammatory diseases. Indazole derivatives are known to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. The amine group in this compound may play a crucial role in its interaction with inflammatory pathways, offering a novel approach to treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 1-(1H-Indazol-4-yl)ethanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to construct the indazole core efficiently. The subsequent functionalization with the ethanamine group followed by salt formation with hydrochloric acid yields the final product in a scalable manner suitable for preclinical and clinical studies.

The pharmacological evaluation of 1-(1H-Indazol-4-yl)ethanamine hydrochloride has revealed interesting interactions with various biological targets. In vitro assays have shown that this compound exhibits moderate affinity for certain enzymes and receptors, suggesting multiple potential mechanisms of action. Further research is needed to fully elucidate its pharmacological profile and identify optimal therapeutic applications.

One of the key advantages of 1-(1H-Indazol-4-yl)ethanamine hydrochloride is its structural diversity, which allows for facile derivatization to generate libraries of compounds with tailored biological activities. This flexibility is particularly valuable in drug discovery programs where lead optimization is essential for achieving desired pharmacological properties. By modifying various substituents on the indazole core and the ethanamine group, researchers can fine-tune potency, selectivity, and metabolic stability.

The solubility profile of 1-(1H-Indazol-4-yl)ethanamine hydrochloride, enhanced by its salt form, facilitates formulation development for both oral and injectable administration. This property is critical for ensuring adequate bioavailability and therapeutic efficacy. Formulation studies are ongoing to optimize delivery systems that can maximize the compound's pharmacological effects while minimizing side effects.

As research continues to uncover new biological functions of indazole derivatives, 1-(1H-Indazol-4-ylenathanamine hydrochloride) is poised to play a significant role in future therapeutic strategies. Its unique structural features and promising preclinical data make it an attractive candidate for further investigation into treating a wide range of diseases. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.

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